N-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of fluorine atoms on both phenyl rings and a carboxamide group attached to the piperazine ring. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions. For instance, 3-fluoro-4-methylphenyl and 2-fluorophenyl groups can be attached to the piperazine ring using appropriate fluorinated aromatic compounds and suitable bases.
Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the substituted piperazine with a carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include:
Receptors: The compound may bind to certain receptors, modulating their activity and leading to physiological effects.
Enzymes: It could inhibit or activate enzymes, affecting metabolic pathways.
Ion Channels: Interaction with ion channels might alter cellular ion fluxes, influencing cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide
- N-(4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide
- N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide
Uniqueness
N-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide is unique due to the specific positioning of the fluorine atoms and the methyl group on the phenyl rings. This unique structure can result in distinct biological activities and chemical reactivity compared to its analogs. The presence of fluorine atoms often enhances metabolic stability and bioavailability, making this compound particularly interesting for pharmaceutical research.
Biological Activity
N-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide is a synthetic organic compound belonging to the piperazine class. It features a piperazine ring substituted with carboxamide and two aromatic rings, one of which contains a fluorine atom. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is C20H24F2N3O. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of fluorine and methyl groups on the aromatic rings may enhance binding affinity and selectivity towards specific biological targets. Research indicates that these modifications can influence pharmacokinetic properties and overall efficacy.
Biological Activities
Research into the biological activities of this compound has revealed several potential therapeutic applications:
1. Antagonistic Activity
Studies have highlighted its potential as an antagonist for neurokinin receptors (NK1). For instance, similar compounds in the piperazine series have been shown to exhibit high affinity for NK1 receptors, which are implicated in pain and anxiety pathways .
2. Antitumor Activity
Preliminary investigations suggest that this compound may possess antitumor properties. Compounds with similar piperazine structures have demonstrated cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies indicate that modifications in the piperazine moiety can significantly affect antitumor potency .
3. CNS Activity
Given its structural similarities to known neuroactive compounds, there is potential for this compound to exhibit central nervous system (CNS) activity. Compounds in this class have been explored for their effects on mood disorders and neurodegenerative diseases .
Case Studies
Several studies provide insights into the biological activity of similar compounds within the same chemical family:
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O/c1-13-6-7-14(12-16(13)20)21-18(24)23-10-8-22(9-11-23)17-5-3-2-4-15(17)19/h2-7,12H,8-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSZWXMHRWSSAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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